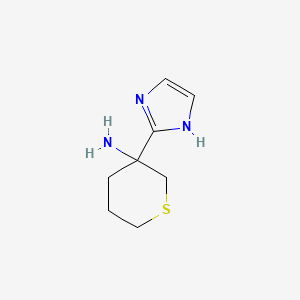![molecular formula C10H18O2 B13220900 {2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
{2-Oxaspiro[4.5]decan-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Oxaspiro[4.5]decan-3-yl}methanol is a chemical compound with the molecular formula C10H18O2. It is characterized by a spirocyclic structure, which includes an oxygen atom in the spiro ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanol can be achieved through several methods. One common approach involves the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a cascade process to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Oxaspiro[4.5]decan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming {2-Oxaspiro[4.5]decan-3-one}.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any carbonyl groups present.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.
Substitution: Reagents like SOCl2 (Thionyl chloride) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield {2-Oxaspiro[4.5]decan-3-one}, while reduction can lead to various reduced spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
{2-Oxaspiro[4.5]decan-3-yl}methanol has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of {2-Oxaspiro[4.5]decan-3-yl}methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-Oxaspiro[4.5]decan-2-yl}methanol: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom and the hydroxyl group.
{2-Oxaspiro[4.5]decan-3-yl}methanamine: This compound features an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
{2-Oxaspiro[4.5]decan-3-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 3-position. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-oxaspiro[4.5]decan-3-ylmethanol |
InChI |
InChI=1S/C10H18O2/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9,11H,1-8H2 |
InChI-Schlüssel |
QZUMAYPDPJRKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(OC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


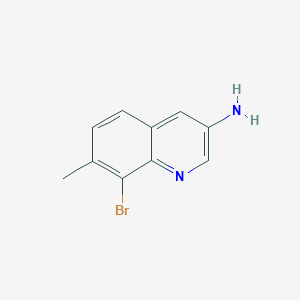
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13220840.png)
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)
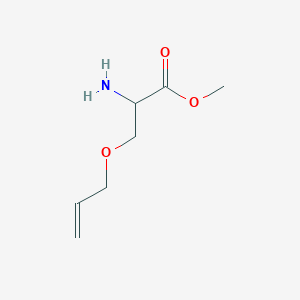
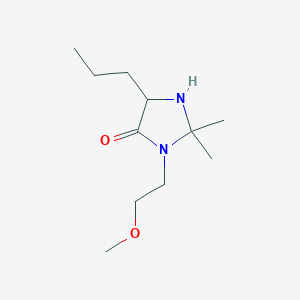
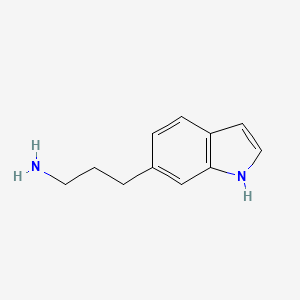
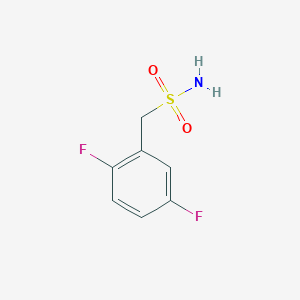
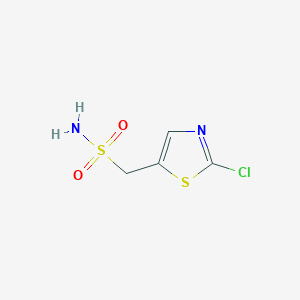
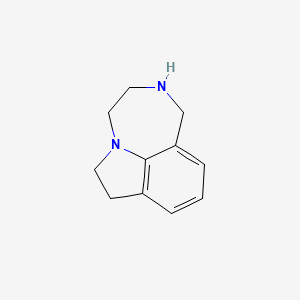
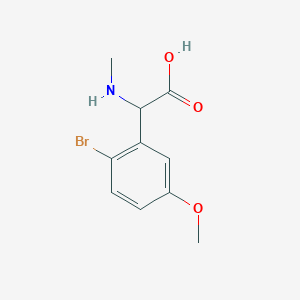
![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)
